I+/--Phenylbenzenepentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Phenylbenzenepentanoic acid is an organic compound characterized by a phenyl group attached to a benzenepentanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Phenylbenzenepentanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of alpha-Phenylbenzenepentanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity alpha-Phenylbenzenepentanoic acid suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Alpha-Phenylbenzenepentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Alpha-Phenylbenzenepentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-Phenylbenzenepentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Alpha-Phenylbenzenepentanoic acid can be compared with other similar compounds such as:
Phenylacetic acid: Similar in structure but with a shorter carbon chain.
Benzeneacetic acid: Another related compound with different chemical properties.
Phenylpropanoic acid: Differing by the length of the carbon chain and potential reactivity.
Properties
CAS No. |
22055-24-9 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2,5-diphenylpentanoic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12,16H,7,10,13H2,(H,18,19) |
InChI Key |
CGWQWPYMNKHMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.